molecular formula C13H19FO2Si B185727 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde CAS No. 113984-67-1

5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde

Cat. No.: B185727
CAS No.: 113984-67-1
M. Wt: 254.37 g/mol
InChI Key: LCRGCKGCZUAUDG-UHFFFAOYSA-N
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Description

5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a tert-butyldimethylsilyloxy group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group, followed by the introduction of a fluorine atom and the formation of the aldehyde group. One common method involves the following steps:

    Protection of Hydroxyl Group: The hydroxyl group of a precursor compound is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.

    Fluorination: The protected compound is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzoic acid.

    Reduction: 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde depends on its specific application. In organic synthesis, the tert-butyldimethylsilyloxy group serves as a protecting group for hydroxyl functionalities, allowing selective reactions at other sites. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.

Comparison with Similar Compounds

Similar Compounds

    5-(Tert-butyldimethylsilyloxy)-1-pentanol: Similar in structure but with a pentanol backbone instead of a benzaldehyde core.

    5-(Tert-butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol: Contains a quinoline moiety and is used in the synthesis of heterocyclic compounds.

Uniqueness

5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde is unique due to the presence of both the tert-butyldimethylsilyloxy group and the fluorine atom on a benzaldehyde core. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications.

Properties

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO2Si/c1-13(2,3)17(4,5)16-11-6-7-12(14)10(8-11)9-15/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRGCKGCZUAUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 508 (1.5 g, 10.7 mmol) was dissolved in dry DMF (40 mL) under an argon atmosphere. tert-Butyl-chloro-dimethyl-silane (2.43 g, 16.1 mmol) and imidazole (1.1 g, 16.1 mmol) was added. Stirred at RT for 2 h, added EtOAc (250 mL) and then washed with water (2×100 mL), 4% MgSO4 (2×75 mL), dried (MgSO4), filtered, and concentrated in vacuo to afford the crude product as yellow oil. Purified by chromatography using EtOAc/petroleum ether (40-60)(1:20) as the eluent, affording the title compound as an colourless, clear oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

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